3-(4-Bromobenzyl)pyrrolidin-3-ol
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Overview
Description
3-(4-Bromobenzyl)pyrrolidin-3-ol is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a 4-bromobenzyl group and a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 4-bromobenzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 4-bromobenzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include pyrrolidine, 4-bromobenzyl chloride, and a suitable base such as sodium hydroxide or potassium carbonate .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Bromobenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-(4-bromobenzyl)pyrrolidin-3-one.
Reduction: Formation of 3-(4-bromobenzyl)pyrrolidine.
Substitution: Formation of 3-(4-aminobenzyl)pyrrolidin-3-ol or 3-(4-mercaptobenzyl)pyrrolidin-3-ol.
Scientific Research Applications
3-(4-Bromobenzyl)pyrrolidin-3-ol has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact molecular pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
- 3-(4-Chlorobenzyl)pyrrolidin-3-ol
- 3-(4-Fluorobenzyl)pyrrolidin-3-ol
- 3-(4-Methylbenzyl)pyrrolidin-3-ol
Comparison: Compared to its analogs, 3-(4-Bromobenzyl)pyrrolidin-3-ol exhibits unique properties due to the presence of the bromine atom. Bromine is a larger and more electronegative atom compared to chlorine, fluorine, and methyl groups, which can influence the compound’s reactivity and binding affinity to molecular targets . This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C11H14BrNO |
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Molecular Weight |
256.14 g/mol |
IUPAC Name |
3-[(4-bromophenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C11H14BrNO/c12-10-3-1-9(2-4-10)7-11(14)5-6-13-8-11/h1-4,13-14H,5-8H2 |
InChI Key |
UILLFWDXFLAGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CC2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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